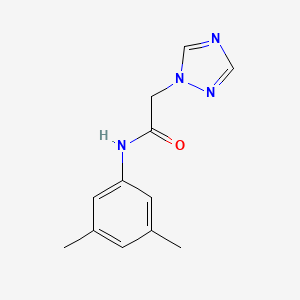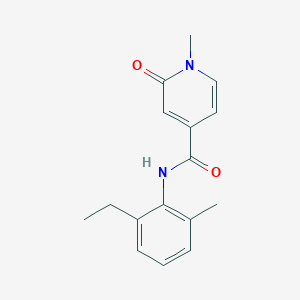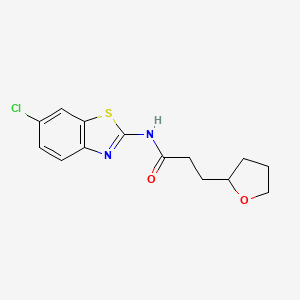![molecular formula C16H18ClNO2 B7564513 3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol;hydrochloride](/img/structure/B7564513.png)
3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol;hydrochloride is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is also known as Chromanol 293B and is commonly used as a selective blocker of the slow delayed rectifier K+ current (IKs) in cardiac myocytes.
Mechanism of Action
Chromanol 293B selectively blocks the slow delayed rectifier K+ current (IKs) by binding to the channel pore and preventing K+ ions from passing through. This results in a prolongation of the cardiac action potential duration and an increase in the effective refractory period, which can prevent the occurrence of early afterdepolarizations and arrhythmias.
Biochemical and Physiological Effects:
Chromanol 293B has been shown to have a number of biochemical and physiological effects on cardiac myocytes. These include a prolongation of the action potential duration, an increase in the effective refractory period, and a decrease in the rate of repolarization. Chromanol 293B has also been shown to reduce the incidence of early afterdepolarizations and arrhythmias in experimental models.
Advantages and Limitations for Lab Experiments
The use of Chromanol 293B in lab experiments has several advantages. First, it is a selective blocker of IKs current, which allows for the specific investigation of the role of this current in cardiac function. Second, it has been extensively studied in both in vitro and in vivo models, making it a well-characterized compound. However, there are also limitations to the use of Chromanol 293B. For example, it may have off-target effects on other ion channels or cellular processes, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of Chromanol 293B in scientific research. One potential direction is the investigation of the role of IKs current in the pathogenesis of various cardiac diseases, such as long QT syndrome and heart failure. Another direction is the development of more selective and potent IKs channel blockers, which could have therapeutic potential in the treatment of arrhythmias. Additionally, the use of Chromanol 293B in combination with other drugs or therapies may provide new insights into the complex mechanisms underlying cardiac function and disease.
Synthesis Methods
The synthesis of 3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol;hydrochloride involves the reaction of 3,4-dihydrocoumarin with paraformaldehyde and an amine catalyst in the presence of hydrochloric acid. The resulting product is then purified and crystallized to obtain the final compound.
Scientific Research Applications
Chromanol 293B has been extensively used in scientific research to investigate the role of IKs current in cardiac repolarization and arrhythmogenesis. This compound has been shown to selectively block IKs current without affecting other cardiac ion channels, making it a valuable tool for studying the physiological and pathological roles of IKs current in cardiac function.
properties
IUPAC Name |
3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c18-13-5-3-4-12(10-13)11-17-15-8-9-19-16-7-2-1-6-14(15)16;/h1-7,10,15,17-18H,8-9,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOWURLPUZJRPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NCC3=CC(=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(3-Methylphenoxy)propanoyl]piperazin-2-one](/img/structure/B7564443.png)

![3-[(1,2,3,4-Tetrahydronaphthalen-1-ylamino)methyl]phenol;hydrochloride](/img/structure/B7564452.png)
![4-[2-(4-Methylphenoxy)propanoyl]piperazin-2-one](/img/structure/B7564459.png)
![4-[2-(4-Methylphenoxy)acetyl]piperazin-2-one](/img/structure/B7564463.png)

![2-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]-N-(1-naphthalen-1-ylethyl)acetamide](/img/structure/B7564485.png)

![N-[2-(2,6-difluorophenyl)-2-(dimethylamino)ethyl]acetamide](/img/structure/B7564508.png)

![(2-methylcyclopropyl)-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7564532.png)

![N,N-dimethyl-2-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7564552.png)